molecular formula C25H34FN3O6S B563215 TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE CAS No. 1283766-30-2

TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE

Cat. No.: B563215
CAS No.: 1283766-30-2
M. Wt: 523.62
InChI Key: RRCVZPNTIPVSTE-MCBHFWOFSA-N
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Description

TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a fluorophenyl group, a methanesulfonyl amino group, and a pyrimidinyl moiety, which contribute to its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidinyl intermediate, followed by the introduction of the fluorophenyl group and the methanesulfonyl amino group. The final step involves the formation of the heptenoate ester, which is achieved through esterification reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are employed to monitor the progress of the reactions and verify the final product’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This mechanism is crucial for its potential therapeutic effects and applications in drug development.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,5S,6E)-7-[4-(4-chlorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
  • tert-Butyl (3R,5S,6E)-7-[4-(4-bromophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Uniqueness

TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This feature enhances the compound’s reactivity and binding affinity, making it a valuable tool in various scientific applications.

Properties

IUPAC Name

tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34FN3O6S/c1-15(2)22-20(12-11-18(30)13-19(31)14-21(32)35-25(3,4)5)23(16-7-9-17(26)10-8-16)28-24(27-22)29-36(6,33)34/h7-12,15,18-19,30-31H,13-14H2,1-6H3,(H,27,28,29)/b12-11+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCVZPNTIPVSTE-MCBHFWOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652501
Record name tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283766-30-2
Record name tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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